2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a cyclopropyl group and a hydroxyethyl group, as well as an acetamide moiety linked to a tetrahydrofuran ring. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-cyclopropyl-2-hydroxyethyl bromide under basic conditions to form the substituted piperazine intermediate.
Acetamide Formation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Tetrahydrofuran Substitution: The final step involves the substitution of the acetamide derivative with tetrahydrofuran-2-ylmethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a ketone.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common.
Substitution: Alkyl halides or sulfonates in the presence of a base are typical reagents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a ligand in receptor studies due to its piperazine moiety, which is known to interact with various biological targets.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in the design of compounds targeting neurological or psychiatric disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors in the brain, modulating neurotransmitter activity. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially influencing mood and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-methylacetamide
Uniqueness
The presence of both the cyclopropyl group and the tetrahydrofuran ring in 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride distinguishes it from similar compounds. These structural features may confer unique biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3.2ClH/c20-15(13-3-4-13)11-18-5-7-19(8-6-18)12-16(21)17-10-14-2-1-9-22-14;;/h13-15,20H,1-12H2,(H,17,21);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLWROZCNIMYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.